Bepotastine

Übersicht

Beschreibung

Bepotastine is a second-generation antihistamine that is primarily used to treat allergic conjunctivitis and other allergic conditions such as rhinitis and urticaria . It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor and belongs to the piperidine chemical class . This compound is available in both oral and ophthalmic formulations .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bepotastin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die von (4-Chlorphenyl)pyridin-2-keton ausgehen . Der Syntheseweg umfasst asymmetrische Reduktion, Hydroxyl-Umlagerung, Acidolyse, Substitution und Hydrolysereaktionen . Eine effiziente Methode beinhaltet die Verwendung einer gentechnisch veränderten Alkoholdehydrogenase mit einer hydrophoben Tasche zur Synthese von Schlüsselzwischenprodukten wie (S)-4-Chlorphenylpyridylmethanol .

Industrielle Produktionsverfahren

Die industrielle Produktion von Bepotastinbesilat beinhaltet ein Herstellungsverfahren, das für die großtechnische Produktion geeignet ist. Dieses Verfahren umfasst die Feuchtgranulation mit konventionellen Geräten, wodurch eine gute Stabilität und konsistente Auflösungsprofile des Endprodukts gewährleistet werden .

Analyse Chemischer Reaktionen

Reaktionstypen

Bepotastin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Alkoholen in Ketone oder Aldehyde.

Reduktion: Reduktion von Ketonen zu Alkoholen.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei der Synthese von Bepotastin verwendet werden, gehören Alkoholdehydrogenasen für die biokatalytische Reduktion, organische Säuren wie Essigsäure für die Racemisierung und verschiedene Lösungsmittel wie Acetonitril und Methanol .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie (S)-4-Chlorphenylpyridylmethanol und ®-4-Chlorbenzhydrol, die für die endgültige Synthese von Bepotastin entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Bepotastin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf Histaminrezeptoren und Mastzellstabilisierung.

Industrie: Eingesetzt bei der Entwicklung von Retardformulierungen für eine bessere Patientencompliance.

Wirkmechanismus

Bepotastin übt seine Wirkungen über drei Hauptmechanismen aus:

H1-Rezeptor-Antagonismus: Es bindet selektiv an und blockiert Histamin-1-Rezeptoren und verhindert so, dass Histamin seine Wirkungen entfaltet.

Mastzellstabilisierung: Es stabilisiert Mastzellen und verhindert die Freisetzung von Histamin und anderen Entzündungsmediatoren.

Unterdrückung der Eosinophilenmigration: Es unterdrückt die Migration von Eosinophilen in entzündetes Gewebe, wodurch Gewebeschäden und Entzündungen reduziert werden.

Wissenschaftliche Forschungsanwendungen

Bepotastine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying biocatalytic reduction and asymmetric synthesis.

Biology: Investigated for its effects on histamine receptors and mast cell stabilization.

Medicine: Widely used in the treatment of allergic conditions such as conjunctivitis, rhinitis, and urticaria.

Industry: Employed in the development of sustained-release formulations for improved patient compliance.

Wirkmechanismus

Bepotastine exerts its effects through three primary mechanisms:

H1 Receptor Antagonism: It selectively binds to and blocks histamine 1 receptors, preventing histamine from exerting its effects.

Mast Cell Stabilization: It stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.

Eosinophil Migration Suppression: It suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation.

Vergleich Mit ähnlichen Verbindungen

Bepotastin wird mit anderen Antihistaminika der zweiten Generation wie Cetirizin, Loratadin und Fexofenadin verglichen . Im Gegensatz zu einigen dieser Verbindungen hat Bepotastin minimale sedative Wirkungen und interagiert nicht mit Serotonin-, Muskarin-, Benzodiazepin- oder Beta-adrenergen Rezeptoren . Dies macht es zur bevorzugten Wahl für Patienten, die nicht-sedative Antihistaminika benötigen.

Liste ähnlicher Verbindungen

- Cetirizin

- Loratadin

- Fexofenadin

- Desloratadin

Biologische Aktivität

Bepotastine besilate is a second-generation antihistamine with multiple mechanisms of action, primarily used in the treatment of allergic conditions such as urticaria and allergic conjunctivitis. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.

This compound exhibits its therapeutic effects through several key mechanisms:

- H1 Receptor Antagonism : As a selective antagonist of the H1 receptor, this compound effectively blocks the action of histamine, a primary mediator in allergic responses.

- Mast Cell Stabilization : It stabilizes mast cells, preventing degranulation and the subsequent release of pro-inflammatory mediators such as histamine and leukotrienes .

- Inhibition of Cytokine Production : this compound suppresses the production of pro-inflammatory cytokines by keratinocytes, including IL-5 and CD54, which are involved in eosinophil activation and chemotaxis .

- Reduction of Vascular Permeability : It reduces vascular hyperpermeability induced by allergens, contributing to its anti-inflammatory effects .

Urticaria Treatment

A comparative study evaluated the efficacy of this compound against levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated significant improvements in:

- Urticaria Activity Score (UAS7) : this compound showed a greater reduction in UAS7 scores compared to levocetirizine (P < 0.001) at weeks 2, 3, and 4 .

- Quality of Life : The chronic urticaria quality of life (CU-Q2oL) score improved by 68.22% in the this compound group versus 40.13% in the levocetirizine group (P < 0.000) .

| Parameter | This compound Group | Levocetirizine Group | P-value |

|---|---|---|---|

| UAS7 Score Reduction (%) | 86.3 | 73.8 | <0.001 |

| CU-Q2oL Improvement (%) | 68.22 | 40.13 | <0.000 |

| Clinical Global Impression (%) | 77.3 | 41 | <0.001 |

Allergic Conjunctivitis

In a multicenter trial involving patients with allergic conjunctivitis, this compound demonstrated significant efficacy:

- Ocular Itching Relief : Patients reported a significant reduction in ocular itching lasting up to 16 hours post-administration .

- Non-Ocular Symptoms : this compound was found to alleviate non-ocular symptoms significantly more than olopatadine (OR = 1.60; P = 0.014) .

Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects compared to first-generation antihistamines. Its pharmacokinetics indicate minimal systemic absorption when administered topically as an ophthalmic solution, reducing the risk of systemic side effects .

- Plasma Concentration : After topical administration, plasma concentrations remained below quantifiable limits for most subjects .

- Protein Binding : Approximately 55.4% protein binding was observed following oral administration, indicating a low potential for drug interactions via hepatic metabolism .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Vernal Keratoconjunctivitis : A study reported significant improvement in symptoms among patients treated with topical this compound besilate over two months, demonstrating its utility beyond typical allergic conjunctivitis cases .

- Chronic Urticaria Management : Patients exhibited marked reductions in wheals and itch severity after four weeks of treatment with this compound, reinforcing findings from controlled trials .

Eigenschaften

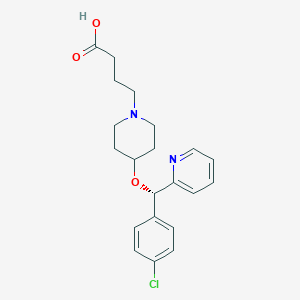

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGDOWXRIALTES-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904947 | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125602-71-3 | |

| Record name | Bepotastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepotastine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepotastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPOTASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.